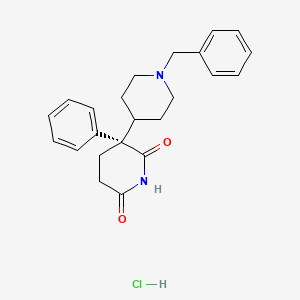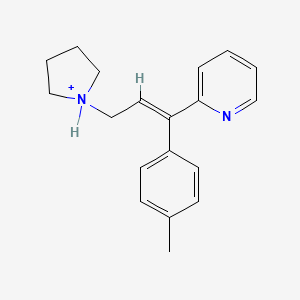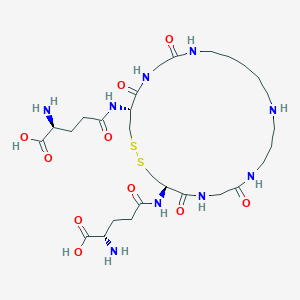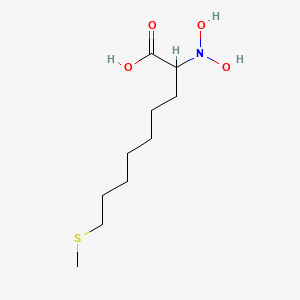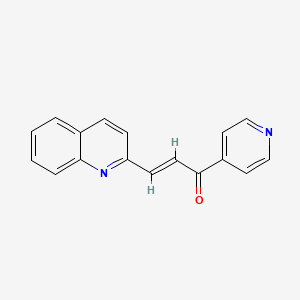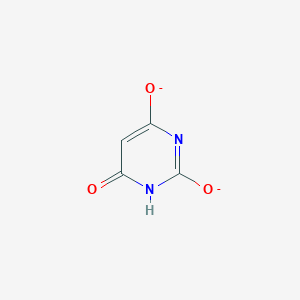
Barbiturate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbiturate(2-) is dianion of barbituric acid arising from deprotonation at the N-1 and C-5 positions. It is a conjugate base of a barbituric acid.
Applications De Recherche Scientifique
Neurosurgical Applications
Barbiturates are utilized during various neurosurgical procedures for their neuroprotective properties. They help manage focal cerebral ischemia and treat intractable intracranial hypertension. Specific procedures include carotid surgery, arteriovenous malformation surgery, cerebral aneurysm surgery, and surgeries following significant bleeding due to arteriovenous malformations or subarachnoid hemorrhage. Commonly used barbiturates for these purposes are thiopental and pentobarbital, though methohexital and phenobarbital are also employed. The dose varies depending on the drug and the desired effect (Ellens, Figueroa, & Clark, 2015).
Mechanisms of Action in the Central Nervous System
Barbiturates, notably phenobarbital, modulate the action of γ-aminobutyric acid (GABA) on GABAA receptors, prolonging and potentiating its effect. At higher concentrations, they directly activate these receptors. Their impact on the central nervous system, including sedation and anesthetic properties, is primarily through their action on GABAA receptors. However, they also inhibit AMPA/kainate receptors and affect glutamate release through their influence on P/Q‐type high‐voltage activated calcium channels (Löscher & Rogawski, 2012).
Cellular and Molecular Interactions
Barbiturates can significantly affect cellular functions, such as inducing mitochondrial depolarization and potentiating excitotoxic neuronal death. They inhibit mitochondrial respiration, which can amplify NMDA receptor-mediated neurotoxicity. This effect is crucial in both the experimental and clinical application of these drugs. The cellular mechanisms involve impacting mitochondrial potential, modulating free calcium concentrations, and impacting NMDA-induced current flux at higher concentrations (Anderson et al., 2002).
Inhibitory Interactions and Competitive Inhibition
Research has explored potential competitive inhibitors of barbiturates, such as Tolazamide and 5-methyltetrahydrofolate, by employing in-silico molecular docking. These studies aim to understand and potentially mitigate the adverse effects associated with barbiturate use. The results offer insights into potential clinical validation and application to manage barbiturate toxicity (Sharp, 2020).
Propriétés
Nom du produit |
Barbiturate(2-) |
|---|---|
Formule moléculaire |
C4H2N2O3-2 |
Poids moléculaire |
126.07 g/mol |
Nom IUPAC |
6-oxo-1H-pyrimidine-2,4-diolate |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)/p-2 |
Clé InChI |
GWEJPUMJAQFCBN-UHFFFAOYSA-L |
SMILES canonique |
C1=C(N=C(NC1=O)[O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



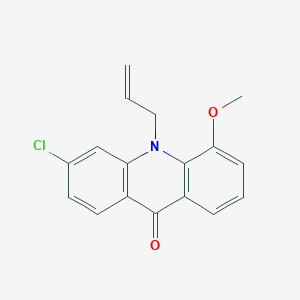
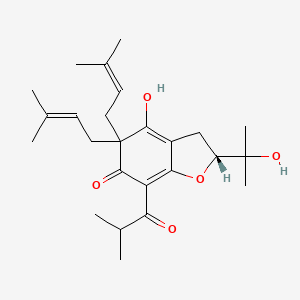
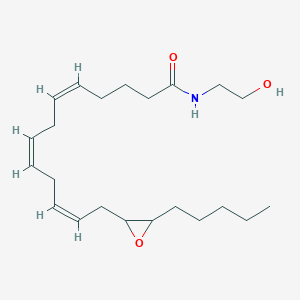
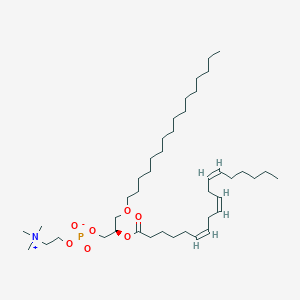
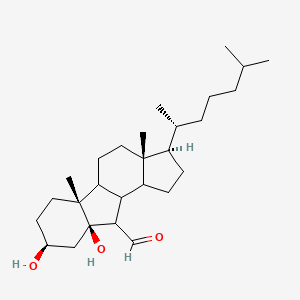
![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)
![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol](/img/structure/B1264963.png)
